2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Characteristics
A study on tautomeric dihydropurine derivatives highlights the significant role of hydrogen substituents and bond lengths in purine rings. This research, conducted by Beagley et al., reveals differences in conjugation and hydrogen bonding patterns, which are critical in understanding the behavior of purine derivatives like 2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Beagley et al., 1995).
Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including 2-(3,4-dimethoxyphenyl) derivatives, demonstrates their potential as cytotoxins. Deady et al. found that these compounds showed potent cytotoxicity in various cancer cell lines, highlighting their relevance in cancer research (Deady et al., 2003).
Electrochromic Properties
Chang and Liou studied aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, revealing their strong UV-vis absorption and photoluminescence, alongside notable electrochromic properties. This research suggests applications in materials science, particularly in developing advanced materials with unique optical characteristics (Chang & Liou, 2008).
Crystal Structure Analysis
The synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Prabhuswamy et al. offers insights into the molecular and crystal structure of related compounds. This contributes to the broader understanding of the structural properties of similar chemical entities (Prabhuswamy et al., 2016).
Antiviral Activity
The synthesis and evaluation of thiazole C-nucleosides, as presented by Srivastava et al., demonstrate potential antiviral activity. This research is significant in the context of developing new therapeutic agents against various viral infections (Srivastava et al., 1977).
Enzyme Inhibition
Research on enzyme inhibitors, specifically 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl) purines, by Shah et al., reveals the inhibitory effects of certain nucleosides on adenosine deaminase. This work contributes to understanding enzyme interactions and potential therapeutic applications (Shah et al., 1965).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-11-5-7-14(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-6-8-15(30-3)16(10-13)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCTUUYTZTZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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